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molecular formula C11H9N3O4S B5839777 4-nitro-N-(pyridin-3-yl)benzenesulfonamide

4-nitro-N-(pyridin-3-yl)benzenesulfonamide

Cat. No. B5839777
M. Wt: 279.27 g/mol
InChI Key: CZRISBMGZLRLED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598168B2

Procedure details

To a solution of 3-aminopyridine 244 (3.03 g, 32.23 mmol) in THF (70 mL) and DCM (135 mL) was added 4-nitrobenzene sulfonyl chloride 245 (1.5 g, 67.68 mmol), triethylamine (7.17 g, 70.9 mmol) and dimethylamino pyridine (catalytic amount). The reaction mixture was allowed to stir at room temperature for 1 h then concentrated. The residue was taken up in MeOH (200 mL) then solid sodium methoxide (20 g) was added and the reaction mixture was stirred at 50° C. for 3 h, carefully neutralized with 1N HCl until pH 7. The formed precipitate was collected by filtration to give the title compound 246 (7.67 g, 85% yield).
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[N+:8]([C:11]1[CH:16]=[CH:15][C:14]([S:17](Cl)(=[O:19])=[O:18])=[CH:13][CH:12]=1)([O-:10])=[O:9].C(N(CC)CC)C.CN(C1C=CC=CN=1)C>C1COCC1.C(Cl)Cl>[N+:8]([C:11]1[CH:12]=[CH:13][C:14]([S:17]([NH:1][C:2]2[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=2)(=[O:19])=[O:18])=[CH:15][CH:16]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
3.03 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
1.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
7.17 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C1=NC=CC=C1
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
135 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated
ADDITION
Type
ADDITION
Details
solid sodium methoxide (20 g) was added
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 3 h
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The formed precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)S(=O)(=O)NC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 7.67 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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